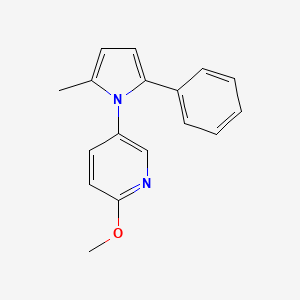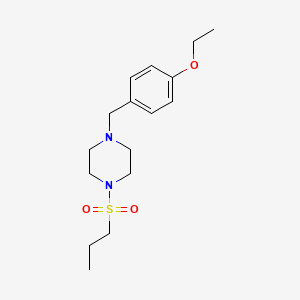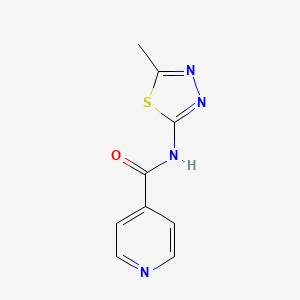
2-methoxy-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-5-(2-methyl-5-phenyl-1H-pyrrol-1-yl)pyridine represents a complex organic compound that exhibits significant interest in the fields of organic chemistry and materials science due to its unique chemical structure and potential for various applications. The compound's synthesis, molecular structure analysis, chemical reactions, and physical and chemical properties have been explored to understand its behavior and applications better.
Synthesis Analysis
The synthesis of related pyridine and pyrrolidine derivatives involves intricate chemical processes, including ring opening followed by ring closure reactions and condensation processes. These methods yield compounds with specific structural features, utilizing different reagents and conditions to achieve the desired molecular framework (Halim & Ibrahim, 2022).
Molecular Structure Analysis
Molecular structure determination is critical for understanding the compound's chemical behavior. Techniques such as X-ray crystallography, NMR spectroscopy, and theoretical calculations including DFT are used to ascertain the compound's structure. These analyses reveal the arrangement of atoms, molecular geometry, and electronic structure, providing insights into the compound's reactivity and properties (Al‐Refai et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving pyridine and pyrrolidine derivatives often include nucleophilic substitutions, rearrangements, and ring transformations, which are influenced by the compound's electronic and structural characteristics. These reactions are pivotal for synthesizing new derivatives and exploring the compound's reactivity (Sedlák et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting and boiling points, and crystal structure, are determined through experimental measurements and theoretical predictions. These properties are essential for assessing the compound's suitability for various applications, including materials science and pharmaceuticals (Mohammat et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for the compound's application in synthesis and its behavior in different environments. These properties can be assessed through experimental studies and theoretical calculations (Gumus et al., 2018).
Propriétés
IUPAC Name |
2-methoxy-5-(2-methyl-5-phenylpyrrol-1-yl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O/c1-13-8-10-16(14-6-4-3-5-7-14)19(13)15-9-11-17(20-2)18-12-15/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEWICLMMHSCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CN=C(C=C2)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196109 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-3-[(methylsulfonyl)methyl]piperidine](/img/structure/B5668239.png)
![1-{2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5668244.png)
![(1S*,4S*)-2-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5668258.png)


![2-isopropyl-4-methyl-5-({3-[(2-methylbenzyl)oxy]-1-azetidinyl}carbonyl)-1,3-thiazole](/img/structure/B5668280.png)
![N-(2-methylphenyl)-6-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5668294.png)
![(1S*,5R*)-6-[(3,5-dimethylisoxazol-4-yl)methyl]-3-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5668312.png)
![N~7~-(4-fluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine](/img/structure/B5668324.png)

![3-{(3R*,4S*)-1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-4-morpholin-4-ylpiperidin-3-yl}propan-1-ol](/img/structure/B5668335.png)
![methyl 2-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B5668337.png)
![{2-[1-(hydroxymethyl)cyclopentyl]-4,5-dimethoxyphenyl}methanol](/img/structure/B5668341.png)
![N-methyl-6-{(E)-2-[4-(trifluoromethyl)phenyl]vinyl}pyridazin-3-amine](/img/structure/B5668345.png)